molecular formula C20H22N2O B3929254 N-cyclopropyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide

N-cyclopropyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide

Cat. No. B3929254
M. Wt: 306.4 g/mol
InChI Key: NNFXYCNCDQUOEO-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide, also known as CPIB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPIB belongs to the class of isoquinoline derivatives and has been found to possess unique biochemical and physiological properties.

Scientific Research Applications

Tumor Diagnosis and PET Tracers

  • N-cyclopropyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide is explored in the field of tumor diagnosis. Compounds like 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) and 2-Methoxy-5-methyl-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butyl]benzamide (RHM-1), which have a structural similarity to this compound, show high affinity for σ(2) receptors. These compounds are potential leads for developing Positron Emission Tomography (PET) tracers for tumor diagnosis (Abate et al., 2011).

In Vitro Studies on Receptors

  • Research on compounds structurally related to this compound, like RHM-1, has been conducted to understand their binding affinity to sigma-2 (σ2) receptors. These studies are crucial for developing ligands that can be used for studying σ2 receptors in vitro (Xu et al., 2005).

Intramolecular Functionalization in Organic Chemistry

  • The intramolecular functionalization of cyclopropyl α-amino acid-derived benzamides, which are structurally related to this compound, is significant in organic chemistry. This process involves Pd-catalyzed functionalization, demonstrating the versatility of these compounds in creating diverse and complex molecular structures (Ladd, Belouin, & Charette, 2016).

Antimicrobial Activity

  • Analogues of this compound have been synthesized and tested for antimicrobial activity. These compounds have shown effectiveness against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Devarasetty et al., 2019).

Synthetic Chemistry Applications

  • In synthetic chemistry, compounds similar to this compound are used in various cyclization reactions. These reactions are key in synthesizing complex heterocyclic compounds, demonstrating the compound's role in advancing synthetic methodologies (Manoharan & Jeganmohan, 2017).

properties

IUPAC Name

N-cyclopropyl-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c23-20(21-19-9-10-19)17-7-5-15(6-8-17)13-22-12-11-16-3-1-2-4-18(16)14-22/h1-8,19H,9-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFXYCNCDQUOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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